Technical Guide: OTs-C6-OBn (6-(benzyloxy)hexyl 4-methylbenzenesulfonate)
Technical Guide: OTs-C6-OBn (6-(benzyloxy)hexyl 4-methylbenzenesulfonate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTs-C6-OBn, chemically known as 6-(benzyloxy)hexyl 4-methylbenzenesulfonate, is a bifunctional organic molecule. Its structure incorporates a tosylate group (OTs), a hexyl chain (C6), and a benzyloxy group (OBn). The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making that end of the molecule reactive. The benzyloxy group provides a protected hydroxyl functionality. These features suggest its primary utility as a chemical linker in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. For instance, its precursor, 6-hydroxyhexyl 4-methylbenzenesulfonate, is utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), indicating a likely application for OTs-C6-OBn in similar advanced therapeutic modalities.[1][2]
Chemical Structure and Properties
The chemical structure of OTs-C6-OBn is characterized by a central six-carbon aliphatic chain. One terminus of this chain is esterified with 4-methylbenzenesulfonic acid (tosic acid), forming the tosylate ester. The other terminus is ether-linked to a benzyl group, forming a benzyl ether.
Chemical Structure:
Table 1: Chemical and Physical Properties of OTs-C6-OBn
| Property | Value | Source |
| IUPAC Name | 6-(benzyloxy)hexyl 4-methylbenzenesulfonate | - |
| Synonyms | OTs-C6-OBn | - |
| CAS Number | 126519-80-0 | - |
| Molecular Formula | C₂₀H₂₆O₄S | - |
| Molecular Weight | 362.48 g/mol | - |
| SMILES | O=S(C1=CC=C(C)C=C1)(OCCCCCCOCC2=CC=CC=C2)=O | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Purification
Logical Synthesis Workflow:
Caption: Plausible synthetic workflow for OTs-C6-OBn.
Experimental Protocols
Step 1: Synthesis of 6-(Benzyloxy)hexan-1-ol (Williamson Ether Synthesis)
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To a stirred solution of 1,6-hexanediol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
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Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
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Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.0 equivalent) dropwise.
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Let the reaction warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 6-(benzyloxy)hexan-1-ol.
Step 2: Synthesis of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate (Tosylation)
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Dissolve 6-(benzyloxy)hexan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.
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Add pyridine (1.5 equivalents) to the solution.
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Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to stir at room temperature overnight.
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Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain 6-(benzyloxy)hexyl 4-methylbenzenesulfonate.
Applications in Research and Drug Development
While specific examples of the use of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate in signaling pathway studies or as a component in a final drug candidate are not prominent in the current literature, its structure strongly points to its utility as a versatile linker.
Potential Signaling Pathway Investigation Workflow:
In hypothetical scenarios where OTs-C6-OBn is used to synthesize a bioactive compound (e.g., a kinase inhibitor with a targeting moiety), the following workflow could be employed to investigate its effect on a cellular signaling pathway.
Caption: Hypothetical workflow for investigating the effect of a synthesized bioactive probe on a signaling pathway.
The benzyloxy group can be deprotected (e.g., through hydrogenolysis) to reveal a primary alcohol, which can then be further functionalized. The tosylate end of the molecule can be displaced by a variety of nucleophiles. This dual reactivity makes OTs-C6-OBn a valuable building block for creating molecules with distinct functionalities at either end of a six-carbon spacer. Such molecules are crucial in the design of selective estrogen receptor modulators and other targeted therapies.[3]
Conclusion
OTs-C6-OBn (6-(benzyloxy)hexyl 4-methylbenzenesulfonate) is a chemical intermediate with significant potential in synthetic organic and medicinal chemistry. Its bifunctional nature, combining a reactive tosylate with a protected hydroxyl group, makes it an ideal candidate for use as a linker in the construction of complex bioactive molecules. While detailed experimental data and specific biological applications are not yet widely published, its structural similarity to linkers used in advanced therapeutic platforms suggests a promising role in the future of drug discovery and development. Further research into the synthesis, properties, and applications of this compound is warranted.
